An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Chemistry
An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Chemistry
Section 1: Introduction and Strategic Importance
(4-Bromobenzyl)trimethylsilane (CAS No: 17095-20-4) is a bifunctional organosilicon reagent of significant interest to researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its molecular architecture uniquely combines a synthetically versatile aryl bromide handle with a stabilizing and sterically influential trimethylsilylmethyl group. This duality allows for sequential and orthogonal functionalization, making it a valuable building block for complex molecular scaffolds.
The aryl bromide moiety serves as a canonical precursor for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for the construction of C-C, C-N, and C-O bonds. Concurrently, the benzylic trimethylsilyl group (TMS) offers unique steric and electronic properties, influencing reaction outcomes and providing a latent handle for further transformations. This guide provides an in-depth examination of the core chemical properties, a validated synthetic protocol, and the strategic application of this reagent for professionals in the chemical sciences.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis.
Physicochemical Properties
(4-Bromobenzyl)trimethylsilane is typically a colorless to pale yellow liquid at room temperature. There is some discrepancy in reported melting points in commercial databases, with values of 26-29 °C and -17.8 °C cited[1][2]. The common observation of it being a liquid substance suggests the lower value is more representative of its true physical state under standard laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 17095-20-4 | [1][2] |
| Molecular Formula | C₁₀H₁₅BrSi | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -17.8 °C (conflicting reports of 26-29 °C) | [1][2] |
| Boiling Point | 96 °C (at 5 Torr) | [3] |
| Density | 1.190 g/mL (at 20 °C) | [1] |
| Refractive Index (n²⁰/D) | 1.531 | [1] |
Spectroscopic Characterization
Disclaimer: Experimental spectral data for (4-Bromobenzyl)trimethylsilane is not widely available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds, such as benzyltrimethylsilane and 4-bromobenzyl bromide[4][5].
¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three distinct signals. The nine protons of the trimethylsilyl group will appear as a sharp singlet far upfield, characteristic of protons on silicon. The benzylic protons will appear as a singlet, and the four aromatic protons will present as a classic AA'BB' system of two doublets.
¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon spectrum will display signals for the methyl groups on silicon, the benzylic carbon, and the four distinct carbons of the aromatic ring.
IR Spectroscopy (Predicted, Neat): The infrared spectrum will be characterized by C-H stretching vibrations from the aromatic ring and alkyl groups, Si-C stretching, and the characteristic C-Br stretching frequency.
| Spectroscopy Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~ 7.35 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to CH₂SiMe₃) |
| ~ 6.95 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to Br) | |
| ~ 2.05 ppm (s, 2H) | Ar-CH₂ -Si | |
| ~ 0.00 ppm (s, 9H) | Si(CH₃ )₃ | |
| ¹³C NMR | ~ 141.0 ppm | Ar-C -CH₂SiMe₃ |
| ~ 131.0 ppm | Ar-C H (ortho to Br) | |
| ~ 130.5 ppm | Ar-C H (ortho to CH₂SiMe₃) | |
| ~ 119.0 ppm | Ar-C -Br | |
| ~ 24.5 ppm | Ar-C H₂-Si | |
| ~ -1.5 ppm | Si(C H₃)₃ | |
| IR Spectroscopy | ~ 3100-3000 cm⁻¹ | C-H Stretch (Aromatic) |
| ~ 2950-2850 cm⁻¹ | C-H Stretch (Aliphatic) | |
| ~ 1250 cm⁻¹ | Si-CH₃ Symmetric Bend | |
| ~ 840 cm⁻¹ | Si-C Stretch | |
| ~ 1070 cm⁻¹ | C-Br Stretch |
Section 3: Synthesis of (4-Bromobenzyl)trimethylsilane
The most reliable and common method for preparing (4-bromobenzyl)trimethylsilane is via a Grignard reaction. This involves the formation of an organomagnesium halide from 4-bromobenzyl bromide, which then acts as a nucleophile to attack chlorotrimethylsilane.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of (4-Bromobenzyl)trimethylsilane.
Detailed Experimental Protocol
Materials:
-
4-Bromobenzyl bromide
-
Magnesium turnings
-
Chlorotrimethylsilane (freshly distilled)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Grignard Reagent Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remainder of the 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the halide too quickly can lead to unwanted Wurtz coupling side-products.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in anhydrous diethyl ether, dropwise via the dropping funnel. This is an exothermic nucleophilic substitution; slow addition is necessary to control the reaction temperature.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into water-soluble species.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (4-Bromobenzyl)trimethylsilane.
Section 4: Chemical Reactivity and Applications in Drug Development
The synthetic utility of (4-bromobenzyl)trimethylsilane stems from its ability to participate in reactions at the C-Br bond, leveraging the vast toolkit of palladium-catalyzed cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl structures common in active pharmaceutical ingredients (APIs). (4-Bromobenzyl)trimethylsilane is an excellent substrate for this reaction.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Derivative
Objective: To couple (4-bromobenzyl)trimethylsilane with phenylboronic acid.
Materials:
-
(4-Bromobenzyl)trimethylsilane (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add (4-bromobenzyl)trimethylsilane, phenylboronic acid, and K₂CO₃.
-
Add the solvent mixture (toluene/water). The aqueous phase is essential for activating the boronic acid and facilitating transmetalation.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination[6].
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The trimethylsilylmethyl group remains intact under these conditions, providing a handle for subsequent synthetic manipulations if desired. The presence of the bromine atom in the starting material is a key design element, as the C-Br bond is sufficiently reactive for oxidative addition to Pd(0) catalysts under relatively mild conditions, offering a good balance between stability and reactivity compared to more labile C-I bonds or less reactive C-Cl bonds[7].
Section 5: Safety and Handling
(4-Bromobenzyl)trimethylsilane is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases[2].
Section 6: Conclusion
(4-Bromobenzyl)trimethylsilane is a highly valuable and versatile building block for modern organic synthesis. Its bifunctional nature allows for reliable and high-yielding transformations, particularly in the realm of palladium-catalyzed cross-coupling, which is a cornerstone of pharmaceutical and materials chemistry. The protocols and data presented in this guide provide a robust framework for researchers to confidently incorporate this reagent into their synthetic strategies, enabling the efficient construction of complex and high-value molecules.
Section 7: References
-
ChemWhat. (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4. [Link]
-
ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]
-
PubChem. Silane, (4-bromophenyl)trimethyl-. [Link]
-
PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 3. (4-溴苄基)三甲基硅烷 | 17095-20-4 [m.chemicalbook.com]
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